molecular formula C23H15ClFN3 B2922530 1-(3-chloro-4-fluorophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901263-95-4

1-(3-chloro-4-fluorophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2922530
CAS RN: 901263-95-4
M. Wt: 387.84
InChI Key: VKQJWLJVNWVJQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(3-chloro-4-fluorophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule that contains a pyrazoloquinoline core substituted with chloro and fluoro phenyl groups. The presence of these functional groups could potentially impart interesting chemical and biological properties to the molecule .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazoloquinoline core, which is a bicyclic structure containing a pyrazole ring fused with a quinoline ring. The 3-chloro-4-fluorophenyl and 3-phenyl groups are attached to this core. The presence of these groups could influence the overall shape and electronic distribution of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The chloro and fluoro groups are electron-withdrawing, which could make the phenyl rings they’re attached to more susceptible to electrophilic attack. The pyrazoloquinoline core could also participate in various reactions depending on the reaction conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. The presence of the chloro and fluoro groups could increase its polarity compared to a compound without these groups. This could influence properties like solubility, melting point, and boiling point .

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-fluorophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. The compound has also been found to inhibit the replication of certain viruses, including hepatitis C virus and human immunodeficiency virus (HIV). Additionally, it has been shown to exhibit anti-inflammatory effects by reducing the production of inflammatory mediators such as prostaglandins.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(3-chloro-4-fluorophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline in lab experiments is its potential to exhibit a range of pharmacological effects. This makes it a versatile compound that can be used in a variety of research areas. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound in the lab.

Future Directions

There are several future directions for the study of 1-(3-chloro-4-fluorophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline. One area of research is the development of new derivatives of this compound with improved pharmacological properties. Another area of research is the investigation of the compound's potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, the compound's potential as an anticancer and antiviral agent could be further explored.

Synthesis Methods

The synthesis of 1-(3-chloro-4-fluorophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves the condensation of 4-chloro-3-fluoroaniline, 2-acetyl-1-naphthol, and 1-phenyl-1,3-butanedione in the presence of a catalyst. The reaction is carried out under reflux conditions for several hours. The resulting product is then purified by column chromatography to obtain pure this compound.

Scientific Research Applications

1-(3-chloro-4-fluorophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anticancer, antiviral, and anti-inflammatory activities. The compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-8-methyl-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClFN3/c1-14-7-10-21-17(11-14)23-18(13-26-21)22(15-5-3-2-4-6-15)27-28(23)16-8-9-20(25)19(24)12-16/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKQJWLJVNWVJQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=C(C=C4)F)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.